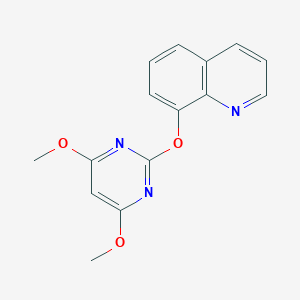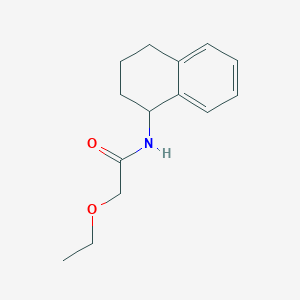![molecular formula C17H20ClNO B259368 N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine, also known as BPCB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPCB belongs to the class of phenethylamines and has a complex chemical structure. In
Wirkmechanismus
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine acts as a selective monoamine oxidase-B (MAO-B) inhibitor, which means it inhibits the enzyme that breaks down dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and motor control. N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory and anti-cancer properties, although the exact mechanisms are still being studied. N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has a high affinity for MAO-B, which makes it a potent inhibitor of the enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, its complex chemical structure and synthesis method make it difficult to obtain in large quantities. In addition, its potential therapeutic applications have not been fully explored, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its anti-inflammatory and anti-cancer properties, which could lead to the development of new therapies for these conditions. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine and its effects on the brain and body.
Conclusion:
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is a complex chemical compound that has potential therapeutic applications in the treatment of neurological disorders, as well as anti-inflammatory and anti-cancer properties. Its selectivity for MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine is a complex process that involves multiple steps. It starts with the preparation of 3-chlorobenzyl chloride, which is then reacted with sodium benzyloxide to form 4-(benzyloxy)-3-chlorobenzyl chloride. The final step involves the reaction of 4-(benzyloxy)-3-chlorobenzyl chloride with propylamine to form N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine. The purity of the final product is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Eigenschaften
Produktname |
N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine |
|---|---|
Molekularformel |
C17H20ClNO |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-12-15-8-9-17(16(18)11-15)20-13-14-6-4-3-5-7-14/h3-9,11,19H,2,10,12-13H2,1H3 |
InChI-Schlüssel |
MMNLFQSNKOLYIS-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Kanonische SMILES |
CCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)